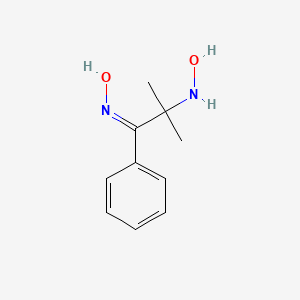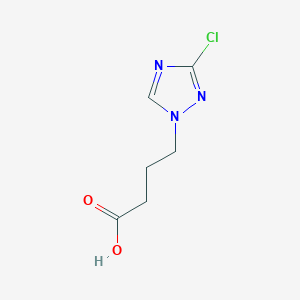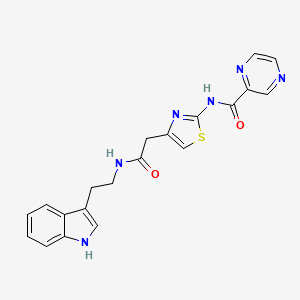
2-(4-Methyl-1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H16N2 It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the fourth position and an ethylamine group at the first position of the tetrahydropyridine ring
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.
Mode of Action
The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain . The downstream effects include the production of free radicals, leading to oxidative stress . This oxidative stress can cause further damage to the neurons and contribute to neurological disorders such as Parkinson’s disease .
Result of Action
The result of the compound’s action is the damage to the dopaminergic neurons in the striatum and substantia nigra . This damage can lead to symptoms associated with neurological disorders such as Parkinson’s disease .
Biochemische Analyse
Biochemical Properties
It is known that many tetrahydropyridine (THP)-containing compounds, which include this compound, have been found to possess biologically active properties . These compounds have been synthesized by the inspiration of known bioactive natural products .
Molecular Mechanism
It is known that many THP-containing compounds have been found to possess biologically active properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine typically involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. The compound is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated amine form.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated amines. Substitution reactions can result in a variety of substituted amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A structurally similar compound with different biological activity.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another tetrahydropyridine derivative with distinct chemical properties.
Uniqueness
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydropyridine ring with an ethylamine group makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDMWNUZXZQSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)

![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2356808.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluorophenyl)acetamide](/img/structure/B2356810.png)
![2-[(6-Chloropyridin-3-yl)oxy]acetic acid](/img/structure/B2356813.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)


![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)


